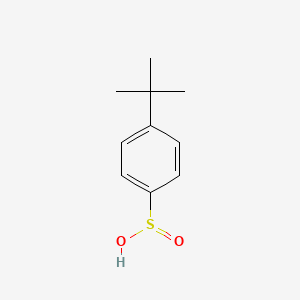

Benzenesulfinic acid, 4-(1,1-dimethylethyl)-

Description

Sulfinic acids (RSO₂H) are intermediates between sulfonic acids (RSO₃H) and thiols (RSH) in oxidation states, making them versatile in organic synthesis as reducing agents or nucleophiles . For example, p-tert-butylbenzoic acid (CAS 98-73-7) has a molecular weight of 178.23 g/mol and decreased water solubility due to the bulky tert-butyl group .

Properties

IUPAC Name |

4-tert-butylbenzenesulfinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-10(2,3)8-4-6-9(7-5-8)13(11)12/h4-7H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHJMAPTGYSCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312437 | |

| Record name | Benzenesulfinic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88576-64-1 | |

| Record name | Benzenesulfinic acid, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfinic acid, 4-(1,1-dimethylethyl)- typically involves the sulfonation of tert-butylbenzene followed by oxidation. One common method is the reaction of tert-butylbenzene with sulfur dioxide and chlorine to form the corresponding sulfonyl chloride, which is then hydrolyzed to yield the sulfinic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzenesulfinic acid, 4-(1,1-dimethylethyl)- can undergo oxidation reactions to form sulfonic acids.

Reduction: It can be reduced to form the corresponding sulfides.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzenes depending on the reagent used.

Scientific Research Applications

Chemistry: Benzenesulfinic acid, 4-(1,1-dimethylethyl)- is used as an intermediate in organic synthesis. It can be employed in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used to study the effects of sulfinic acids on biological systems and their potential therapeutic applications.

Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: In the industrial sector, Benzenesulfinic acid, 4-(1,1-dimethylethyl)- is used in the production of polymers, resins, and other materials where sulfinic acid derivatives are required.

Mechanism of Action

The mechanism of action of Benzenesulfinic acid, 4-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Benzenesulfinic Acid Derivatives

Benzenesulfinic Acid, 2-Methyl- (CAS 550369-43-2):

- Structure : Methyl substituent at the ortho position.

- Properties : Lower molecular weight (156.20 g/mol vs. 198.28 g/mol for the tert-butyl analogue) and higher solubility in polar solvents due to reduced steric hindrance. Sulfinic acids with smaller substituents are more reactive in nucleophilic reactions .

- Applications : Used as a reducing agent in enantioselective syntheses, as seen in the preparation of α-bromonitroalkanes .

Sodium Benzenesulfinate (CAS 25932-11-0) :

- Structure : Sodium salt of benzenesulfinic acid.

- Properties : Enhanced water solubility compared to the free acid, facilitating its use in aqueous-phase reactions. Often employed in radical-initiated polymerizations or as a sulfonating agent .

B. Sulfonic Acid Analogues

Benzenesulfonic Acid, 4-(1,1-Dimethylethyl)- :

- Structure : Sulfonic acid group (-SO₃H) instead of sulfinic (-SO₂H).

- Properties : Higher acidity (pKa ~0.8–1.5 vs. ~2.5 for sulfinic acids) and greater thermal stability. Sulfonic acids are widely used in detergents and catalysts .

4-[4-(Dimethylamino)phenylazo]benzenesulfonic Acid Sodium Salt (Methyl Orange): Structure: Azo dye with a sulfonate group. Properties: Water-soluble, pH-sensitive (color change at pH 3.0–4.4), and used as an acid-base indicator .

C. Benzoic Acid Derivatives

4-tert-Butylbenzoic Acid (CAS 98-73-7) :

- Structure : Carboxylic acid with a para tert-butyl group.

- Properties : Higher melting point (~165–167°C) and lower solubility in water compared to unsubstituted benzoic acid, demonstrating the tert-butyl group’s steric and electronic effects .

Comparative Data Table

*Estimated based on sulfinic acid analogs.

Biological Activity

Benzenesulfinic acid, 4-(1,1-dimethylethyl)-, also known by its chemical formula CHOS, is an organic compound that has garnered interest for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity through a synthesis of available research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

Benzenesulfinic acid, 4-(1,1-dimethylethyl)- features a tert-butyl group attached to the para position of the benzene ring. This structural modification contributes to its unique chemical reactivity and biological properties.

- Molecular Formula : CHOS

- CAS Number : 88576-64-1

- Molecular Weight : 198.29 g/mol

The biological activity of benzenesulfinic acid primarily stems from its sulfinic acid functional group, which can act as a nucleophile in various biochemical reactions. The tert-butyl group adds steric hindrance, influencing the compound's selectivity and reactivity.

Key Mechanisms:

- Nucleophilic Reactions : Interacts with electrophiles in biological systems.

- Oxidation and Reduction : Can be oxidized to sulfonic acids or reduced to sulfides, affecting its biological interactions.

Biological Activities

Research indicates that benzenesulfinic acid derivatives may exhibit several biological activities:

- Antioxidant Properties : Compounds with sulfinic acid groups are often studied for their ability to scavenge free radicals.

- Antimicrobial Activity : Some studies suggest potential antibacterial effects against various pathogens.

- Pharmacological Applications : Investigated as intermediates in drug synthesis, particularly in developing pharmaceuticals targeting inflammatory diseases.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various sulfinic acids, including benzenesulfinic acid derivatives. Results indicated that these compounds effectively reduced oxidative stress markers in cellular models, suggesting a protective role against oxidative damage.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Benzenesulfinic Acid | 45 | Free radical scavenging |

| Control (Vitamin C) | 25 | Free radical scavenging |

Case Study 2: Antibacterial Properties

Research published in pharmacological journals highlighted the antibacterial efficacy of benzenesulfinic acid derivatives against Gram-positive bacteria. The study utilized agar diffusion methods to assess activity.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Comparative Analysis with Similar Compounds

To understand the unique properties of benzenesulfinic acid, it is beneficial to compare it with related compounds:

| Compound | Structure Type | Key Activity |

|---|---|---|

| Benzenesulfonic Acid | Sulfonic Acid | Stronger acidity; less nucleophilic |

| Toluene-4-sulfinic Acid | Sulfinic Acid | Similar reactivity; lower sterics |

| Benzenesulfinic Acid (without tert-butyl) | Sulfinic Acid | Less sterically hindered; different reactivity profile |

Q & A

Basic: What are the optimal synthetic routes for Benzenesulfinic acid, 4-(1,1-dimethylethyl)-, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sulfonation or substitution reactions targeting the tert-butylbenzene scaffold. For example:

- Step 1 : Introduce the sulfinic acid group via electrophilic substitution using sulfur dioxide derivatives under controlled acidic conditions.

- Step 2 : Purify intermediates via recrystallization or column chromatography to isolate the sulfinic acid moiety.

- Optimization : Reaction temperature (e.g., 0–5°C to minimize side reactions), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (e.g., 1:1.2 molar ratio of tert-butylbenzene precursor to sulfinating agent) are critical .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : Use - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm for , δ ~30–35 ppm for ) and sulfinic acid proton environment (broad singlet near δ 3–4 ppm) .

- LC-MS : Electrospray ionization (ESI) in negative mode to detect the sulfinic acid anion ([M-H]) with high-resolution mass accuracy (e.g., ±2 ppm) .

- FT-IR : Confirm S=O stretching vibrations (1040–1120 cm) and tert-butyl C-H bending (1360–1380 cm) .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility)?

Answer:

Discrepancies often arise from solvent effects or measurement techniques. For example:

- pKa : Experimental values may vary due to solvent polarity (e.g., water vs. DMSO). Use potentiometric titrations in standardized buffers to validate literature data .

- Solubility : Compare experimental solubility in polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., hexane) to reconcile conflicting reports .

- Thermal Stability : Differential scanning calorimetry (DSC) can clarify melting point variations caused by polymorphic forms .

Advanced: What mechanistic insights exist for its role in catalytic or biological systems?

Answer:

- Catalysis : The sulfinic acid group acts as a nucleophile in Pd-catalyzed cross-coupling reactions, forming transient metal-sulfinate complexes that enhance reaction efficiency .

- Biological Interactions : Studies suggest potential inhibition of enzymes (e.g., carbonic anhydrase) via sulfinic acid coordination to zinc ions in active sites. Validate using kinetic assays (IC determination) and X-ray crystallography .

- Redox Behavior : Electrochemical studies (cyclic voltammetry) reveal reversible sulfinic acid ↔ sulfonic acid oxidation at +0.8–1.2 V (vs. Ag/AgCl) .

Regulatory: What environmental and safety considerations apply to this compound under U.S. regulations?

Answer:

- EPA Compliance : Listed under TSCA Section 12(b) for export notification requirements due to potential ecological toxicity. Conduct aquatic toxicity testing (e.g., Daphnia magna LC) and biodegradability studies (OECD 301F) .

- Handling : Use fume hoods and personal protective equipment (PPE) to mitigate respiratory irritation risks. Store in amber glass under inert atmosphere to prevent oxidation .

Advanced: How can computational modeling aid in predicting its reactivity or supramolecular interactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., sulfinate anion nucleophilicity) .

- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. ethanol) to explain solubility trends .

- Docking Studies : Model binding affinity to protein targets (e.g., cyclooxygenase-2) using AutoDock Vina, validated by experimental IC data .

Basic: What are its common applications in materials science or organic synthesis?

Answer:

- Materials : Used as a precursor for sulfonated polymers (e.g., proton-exchange membranes) via copolymerization with styrene derivatives .

- Synthesis : Serves as a building block for chiral sulfoxides through asymmetric oxidation (e.g., Sharpless conditions) .

Advanced: What strategies mitigate instability during storage or reaction conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.